molecular formula C19H21N3O7S B3535803 methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate

methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate

Cat. No.: B3535803
M. Wt: 435.5 g/mol
InChI Key: BMTQAANEPWJYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amino group, a carbonyl group, and a nitro group. These functional groups suggest that the compound could have a variety of chemical properties and reactivities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps, including nitration, carbonylation, and sulfonation . The exact order and conditions of these steps would depend on the specific properties of the starting materials and the desired product.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, amino, carbonyl, and nitro groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in condensation reactions, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl, amino, carbonyl, and nitro groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro compounds are explosive, while many sulfonyl compounds are irritants .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. Additionally, researchers could investigate new synthesis pathways or try to modify the compound to enhance its properties .

Properties

IUPAC Name

methyl 3-[[4-(diethylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-4-21(5-2)30(27,28)17-8-6-15(7-9-17)20-18(23)13-10-14(19(24)29-3)12-16(11-13)22(25)26/h6-12H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTQAANEPWJYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.